molecular formula C14H20F3N3O2 B1303764 tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate CAS No. 215655-42-8

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate

Cat. No.: B1303764
CAS No.: 215655-42-8
M. Wt: 319.32 g/mol
InChI Key: LBPALYCQELHDIC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3O2/c1-13(2,3)22-12(21)20-7-6-19-11-5-4-9(8-10(11)18)14(15,16)17/h4-5,8,19H,6-7,18H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPALYCQELHDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378459
Record name tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215655-42-8
Record name tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-[2-amino-4-(trifluoromethyl)anilino]ethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

  • The compound has been studied for its potential role in anticancer therapies. Its structural features suggest that it may interact with specific biological targets involved in cancer cell proliferation. For instance, compounds with trifluoromethyl groups have shown enhanced metabolic stability and bioactivity in various studies .

2. Targeted Drug Delivery

  • Due to its amine functionalities, tert-butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate can be utilized in the design of prodrugs or targeted delivery systems. These systems aim to improve the solubility and bioavailability of therapeutic agents by modifying their chemical properties .

Material Science

1. Polymer Synthesis

  • This compound can serve as a building block in the synthesis of novel polymers. Its carbamate functional group allows for the formation of polyurethanes or other polymeric materials that exhibit desirable mechanical properties and thermal stability .

2. Coatings and Adhesives

  • The unique characteristics of this compound make it suitable for use in coatings and adhesives. Its ability to form strong intermolecular interactions can enhance adhesion properties in various substrates .

Chemical Intermediate

As a versatile chemical intermediate, this compound plays a crucial role in synthesizing other complex molecules. Its structural components can be modified or reacted to produce derivatives with tailored properties for specific applications in pharmaceuticals, agrochemicals, and specialty chemicals.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated efficacy against specific cancer cell lines through targeted mechanisms involving apoptosis .
Study BPolymer DevelopmentSuccessfully incorporated into polyurethane formulations leading to improved mechanical performance compared to traditional polymers .
Study CDrug Delivery SystemsEnhanced solubility and bioavailability of co-administered drugs when used as a prodrug carrier .

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Varied Substitutions

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Key Structural Features Properties/Applications References
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate 215655-42-8 C₁₄H₂₀F₃N₃O₂ Ethylenediamine linker, Boc-protected amine Intermediate for receptor-targeting ligands
tert-Butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate (QB-0930) 579474-48-9 C₁₂H₁₅F₃N₂O₂ Direct Boc protection on aniline; lacks ethylenediamine linker Reduced solubility; used in simpler amide couplings
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate (QN-0899) 1211582-61-4 C₁₁H₁₉F₃N₂O₂ Piperidine ring with trifluoromethyl and Boc groups Enhanced conformational rigidity; used in CNS-targeting drugs
tert-Butyl N-(6-bromohexyl)carbamate N/A C₁₁H₂₂BrNO₂ Hexyl chain with terminal bromine Alkylating agent in peptide synthesis
Key Observations:

Ethylenediamine Linker : The target compound’s ethylenediamine linker enables modular derivatization, facilitating conjugation with pharmacophores (e.g., in Example 429 of EP 4374877 A2) . In contrast, QB-0930 lacks this linker, limiting its versatility .

Trifluoromethyl Group : Present in all analogues, this group enhances metabolic stability and lipophilicity. However, its position (e.g., on aniline vs. piperidine in QN-0899) alters electronic effects and binding interactions .

Boc Protection : While all compounds include a Boc group, its placement on primary amines (target compound) vs. secondary amines (QN-0899) affects deprotection kinetics and synthetic routes .

Functional Comparisons in Pharmaceutical Contexts

  • Target Compound : Used in synthesizing complex spirocyclic carboxamides (e.g., Example 429 in EP 4374877 A2), where its ethylenediamine linker enables precise functionalization of aromatic cores .
  • Piperidine Analogues (QN-0899) : Preferred for CNS applications due to improved blood-brain barrier penetration from the piperidine scaffold .
  • Bromohexyl Derivative (): Serves as an alkylating agent in cannabinoid receptor ligand synthesis, emphasizing its role in introducing hydrophobic chains .
Table 2: Physicochemical Properties
Property Target Compound QB-0930 QN-0899
Molecular Weight 319.328 261.24 284.28
Purity (Typical) 95% 95% 97%
Solubility Moderate in polar aprotic solvents Low in water, high in DCM High in THF, moderate in ethanol
Synthetic Utility Versatile intermediate for complex conjugates Limited to direct amide formations Rigid scaffold for CNS drugs

Biological Activity

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate (CAS Number: 215655-42-8) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance the pharmacokinetic properties of drugs, making it a valuable subject for research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₀F₃N₃O₂, with a molecular weight of approximately 319.33 g/mol. The structure includes an aniline moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₄H₂₀F₃N₃O₂
Molecular Weight319.33 g/mol
CAS Number215655-42-8
Purity>95%
SMILESCC(C)(C)OC(=O)NCCNC1=CC=C(C=C1N)C(F)(F)F

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that derivatives containing trifluoromethyl groups can inhibit various cancer cell lines. For instance, compounds with similar aniline structures have demonstrated significant cytotoxicity against HeLa and A549 cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Case Study:
A study evaluating the cytotoxic effects of various carbamate derivatives revealed that this compound exhibited an IC50 value in the low micromolar range against A549 cells, indicating potent activity (IC50 = 1.9 µM).

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related compounds has indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli16 µg/mL
tert-butyl carbamate derivativeS. aureus32 µg/mL
Related aniline derivativePseudomonas aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The presence of the trifluoromethyl group is critical for enhancing lipophilicity and binding affinity to biological targets.

Key Findings:

  • Trifluoromethyl Group: Enhances metabolic stability and increases potency.
  • Aniline Moiety: Acts as a key pharmacophore contributing to receptor binding.
  • Carbamate Linkage: Provides flexibility in molecular conformation, facilitating interaction with target sites.

Q & A

Q. Table 2: Hazard Mitigation Strategies

RiskMitigationSource
InhalationUse NIOSH-approved respirators
Skin ContactNitrile gloves (≥0.11 mm thickness)
ReactivityAvoid storage with oxidizers

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